(2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S2/c18-14(4-3-12-2-1-9-20-12)17-7-5-11(6-8-17)19-13-10-15-21-16-13/h1-4,9-11H,5-8H2/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEDOKXGFZFSAD-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NSN=C2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NSN=C2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure comprising a thiadiazole moiety linked to a piperidine ring and a thiophene group. The synthesis of such compounds typically involves multi-step organic reactions, often starting from readily available precursors. Research has indicated that derivatives of thiadiazoles can be synthesized using methods such as cyclization reactions involving appropriate thioketones and amines .
Anticancer Properties
Research has demonstrated that thiadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that various synthesized thiadiazole derivatives can induce apoptosis and inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) cells. The compound (2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one may share similar properties, as compounds with analogous structures have shown promising results in reducing cell viability and inducing cell cycle arrest .
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties. Compounds within this class have demonstrated effectiveness against various bacterial strains comparable to standard antibiotics like ciprofloxacin. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
Synergistic Effects with Antibiotics
Recent studies have explored the synergistic effects of thiadiazole derivatives with established antibiotics. For example, one study highlighted how certain thiadiazole compounds enhanced the efficacy of Amphotericin B against fungal infections by altering the drug's molecular interactions, leading to improved clinical outcomes .
Other Therapeutic Applications
Thiadiazoles have been investigated for their potential in treating other conditions beyond cancer and infections. Their anti-inflammatory and antiviral activities have been documented, suggesting broader therapeutic implications. For instance, some derivatives have shown promise in inhibiting viral replication and modulating immune responses .
Case Study 1: Anticancer Activity Evaluation
A series of synthesized thiadiazole derivatives were tested for their anticancer effects using in vitro assays. Among these, specific compounds demonstrated IC50 values as low as 2.44 µM against LoVo cells, indicating potent anti-proliferative effects. These findings highlight the potential of thiadiazole derivatives as lead compounds for developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy Assessment
In a comparative study assessing antimicrobial activity, several thiadiazole derivatives were evaluated against common pathogens. Results showed that certain compounds exhibited comparable or superior activity to standard treatments, reinforcing the viability of these derivatives in addressing bacterial infections .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes alkaline hydrolysis to yield the corresponding carboxylic acid. This reaction is typically performed in aqueous NaOH or KOH with ethanol as a co-solvent.
| Conditions | Reactants | Product |
|---|---|---|
| 1M NaOH, EtOH, reflux, 6h | Methyl benzoate moiety | 4-(4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido)benzoic acid |
Mechanistic Insight : Nucleophilic attack by hydroxide ion on the ester carbonyl generates a tetrahedral intermediate, followed by elimination of methanol to form the carboxylate salt, which is acidified to the free acid .
Carboxamide Hydrolysis
The carboxamide bond is resistant to mild hydrolysis but cleaves under strongly acidic or basic conditions:
Structural Analog : Hydrolysis of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide derivatives produces carboxylic acids, as demonstrated in studies on related antimicrobial agents .
Nucleophilic Substitution Reactions
The electron-deficient quinoline core facilitates electrophilic aromatic substitution (EAS), though steric hindrance from the trifluoromethyl group limits reactivity at position 8.
Nitration
Nitration occurs selectively at the 6-position of the quinoline ring under mixed acid conditions:
| Conditions | Reactants | Product |
|---|---|---|
| HNO₃/H₂SO₄, 0°C, 2h | Quinoline ring | 6-Nitro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido benzoate |
Regioselectivity : Directed by the electron-donating hydroxyl group at position 4, favoring nitration at position 6.
Coupling Reactions
The carboxamide and ester functionalities enable participation in cross-coupling and condensation reactions.
Suzuki-Miyaura Coupling
The quinoline core can undergo palladium-catalyzed coupling with aryl boronic acids:
| Conditions | Reactants | Product |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24h | 6-Bromo-quinoline derivative | 6-Aryl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamido benzoate |
Application : This strategy has been used to optimize CFTR potentiators bearing quinoline scaffolds .
Amide Bond Formation
The carboxylic acid (post-ester hydrolysis) reacts with amines via activation as an acid chloride:
| Conditions | Reactants | Product |
|---|---|---|
| SOCl₂, DCM, reflux → RNH₂, Et₃N, RT | 4-(...)benzoic acid | Secondary or tertiary amides |
Example : Coupling with 2,4-di-tert-butyl-5-hydroxyphenylamine under these conditions yields analogs with enhanced pharmacokinetic properties .
Trifluoromethyl Group Reactivity
The -CF₃ group is generally inert but participates in radical-mediated reactions under UV light or peroxide initiation:
| Conditions | Reactants | Product |
|---|---|---|
| UV light, DTBHN, CCl₄ | Trifluoromethyl group | Cross-linked polymeric derivatives |
Limitation : Functionalization of the -CF₃ group is rare and requires specialized conditions .
Quinoline Ring Oxidation
The quinoline moiety is oxidized to a quinoline-N-oxide under mild conditions:
| Conditions | Reactants | Product |
|---|---|---|
| H₂O₂, AcOH, RT, 6h | Quinoline ring | 4-Hydroxy-8-(trifluoromethyl)quinoline-N-oxide-3-carboxamido benzoate |
Utility : N-oxides enhance solubility and serve as intermediates for further functionalization.
Comparison with Similar Compounds
(a) (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one ()
- Core Structure: Enone backbone.
- Key Substituents :
- 3,5-Dimethylpyrazole (electron-rich heterocycle).
- 2,5-Dimethylthienyl (lipophilic substituent).
- Comparison :
(b) (E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenylprop-2-en-1-one ()
- Core Structure: Enone with phenyl and methoxyphenyl groups.
- Key Substituents :
- Benzodioxolylmethyl-piperazine (polar, oxygen-rich group).
- Methoxyphenyl (electron-donating substituent).
- Comparison: Piperazine ring increases basicity vs. piperidine in the target compound. Benzodioxole and methoxy groups lower logP (~2.8), favoring CNS penetration.
Physicochemical and Spectroscopic Properties
- Spectroscopic Methods: UV and NMR (as in ) confirm enone conjugation and substituent effects. Thiophene protons in resonate at δ 7.2–7.4, while benzodioxole protons in appear at δ 6.8–7.1, reflecting electronic differences .
Q & A
Q. What are the optimal synthetic routes for (2E)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic coupling. Key steps include:
- Piperidine-thiadiazole coupling : React 4-hydroxypiperidine with 3-chloro-1,2,5-thiadiazole under reflux in ethanol or DMF to form the 4-(1,2,5-thiadiazol-3-yloxy)piperidine intermediate. Catalyst choice (e.g., K₂CO₃) and solvent polarity significantly impact yield .
- Chalcone formation : Condense the intermediate with 2-thiophenecarboxaldehyde via Claisen-Schmidt reaction. Use piperidine as a base catalyst in ethanol under reflux, monitoring reaction progress via TLC. Adjust molar ratios (1:1.2 aldehyde:ketone) to minimize byproducts .
- Recrystallization : Purify the final product using DMF-EtOH (1:1), optimizing temperature gradients to enhance crystal purity .
Q. How can structural confirmation of the compound be rigorously validated, particularly stereochemistry (E/Z isomerism)?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolve the (2E) configuration by growing crystals in a DMF/EtOH mixture. SCXRD provides definitive bond angles and torsional data (e.g., C=C bond length ~1.33 Å for E-isomers) .
- NMR spectroscopy : Use H-NMR to identify vinyl proton coupling constants ( ≈ 15–16 Hz for E-isomers). C-NMR and DEPT-135 confirm thiadiazole and thiophene ring substitution patterns .
- IR spectroscopy : Validate carbonyl (C=O, ~1680 cm) and C=N (thiadiazole, ~1600 cm) functional groups .
Q. What in vitro biological screening protocols are recommended for initial assessment of bioactivity?
- Methodological Answer :
- Cytotoxicity assays : Use the sulforhodamine B (SRB) assay on cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38). Maintain cells in RPMI-1640 medium with 5% FBS, and test compound concentrations (1–100 μM) against CHS-828 as a reference. Calculate IC values using nonlinear regression .
- Anti-inflammatory screening : Assess COX-2 inhibition via ELISA, comparing activity to indomethacin .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the thiadiazole-thiophene scaffold to enhance target selectivity?
- Methodological Answer :
- Analog synthesis : Modify the thiophene (e.g., 3-methyl substitution) or piperidine (e.g., N-alkylation) moieties. Use Sonogashira coupling for alkyne appendages to probe steric/electronic effects .
- Pharmacophore mapping : Perform molecular docking (AutoDock Vina) against targets like HIV protease (PDB: 1HPV) or COX-2 (PDB: 5KIR). Prioritize analogs with improved binding scores (ΔG < -9 kcal/mol) .
- ADMET profiling : Use SwissADME to predict BBB permeability and CYP450 interactions, eliminating analogs with poor pharmacokinetics .
Q. How should researchers resolve contradictory cytotoxicity data across cell lines (e.g., high potency in HEPG-2 vs. inactivity in DLD-1)?
- Methodological Answer :
- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to differentiate apoptosis vs. necrosis. Confirm mitochondrial membrane disruption via JC-1 dye .
- Transcriptomic analysis : Use RNA-seq on responsive (HEPG-2) vs. non-responsive (DLD-1) cells to identify differentially expressed genes (e.g., p53, Bcl-2). Validate via qPCR .
- Proteomic profiling : Employ Western blotting to quantify caspase-3/7 activation and PARP cleavage in sensitive cell lines .
Q. What strategies can improve selective cytotoxicity against cancer cells while sparing normal fibroblasts (WI-38)?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxy) activated by tumor-specific enzymes (e.g., MMP-9). Assess stability in human plasma vs. tumor homogenate .
- Nanoparticle encapsulation : Use PEG-PLGA nanoparticles for pH-dependent release in the tumor microenvironment. Compare uptake via confocal microscopy (Cy5 labeling) .
Q. How can computational modeling predict metabolic liabilities of the compound?
- Methodological Answer :
- Metabolite prediction : Use GLORYx to identify likely Phase I (oxidation at piperidine) and Phase II (glucuronidation) metabolites. Synthesize major metabolites for stability testing .
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict susceptibility to oxidative metabolism. Correlate with experimental microsomal clearance rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
